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Compound of Interest

Compound Name: 3-Fluoro-4-methylcinnamic acid
Cat. No.: B7891985
Get Quote
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In synthetic chemistry and mass spectrometry, distinguishing between the average molecular
weight and the monoisotopic exact mass is a critical causality that drives experimental design.

The molecular formula of 3-Fluoro-4-methylcinnamic acid is C1oHsFO2[2].

e Average Molecular Weight (180.18 g/mol ): Calculated using the standard atomic weights of
elements (which account for natural isotopic abundance). This value is strictly used for
macroscopic stoichiometric calculations during synthesis[3].

+ Monoisotopic Exact Mass (180.0587 Da): Calculated using the mass of the most abundant
isotope of each element (e.g., 12C, tH, 1°F, 160). This is the exact target value required for
High-Resolution Mass Spectrometry (HRMS)[3].

Table 1: Quantitative Physicochemical Data Summary
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Relevance in Drug
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CAS Number 261951-72-8 procurement and regulatory
tracking.
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Molecular Formula C10HoFO2 distribution and elemental
analysis targets.
) Critical for stoichiometric
Average Molecular Weight 180.18 g/mol ) ] )
calculations in bulk synthesis.
Target value for HRMS
Monoisotopic Exact Mass 180.0587 Da validation and structural
confirmation.
Primary diagnostic ion in ESI(-)
[M-H]~ lon (m/z) 179.0514

mass spectrometry.

Causality in Analytical Workflows: LC-HRMS
Validation

Before utilizing 3-Fluoro-4-methylcinnamic acid in a multi-step synthesis, its identity and
purity must be verified. The method of choice is Liquid Chromatography coupled with High-
Resolution Mass Spectrometry (LC-HRMS).

The Causality of lonization Mode: Why do we strictly use Electrospray lonization in negative
mode (ESI-) for this compound? The molecule features a carboxylic acid moiety (-COOH) with
a relatively low pKa. In a neutral or slightly basic mobile phase, this group readily donates a
proton, forming a highly stable carboxylate anion ([M-H]~). Attempting to analyze this
compound in positive mode (ESI+) would yield poor ionization efficiency and weak signal-to-
noise ratios. By targeting the [M-H]~ ion at m/z 179.0514, we maximize detector sensitivity.

3-F-4-MCA Sample
(MW: 180.18)

UHPLC Separation
(C18 Column)

ESI(-) lonization TOF Mass Analyzer Data Analysis
Loss of H+ Resolution > 50,000 m/z: 179.0514 [M-H]-
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LC-HRMS workflow for the exact mass determination of 3-Fluoro-4-methylcinnamic acid.

Self-Validating Protocol: LC-HRMS Exact Mass
Verification

To ensure trustworthiness, this protocol incorporates internal validation steps to prevent false
positives.

o System Suitability Test (SST): Inject a known acidic standard (e.g., chloramphenicol) to verify
that the ESI(-) source is achieving optimal sensitivity and that the chromatographic retention
time is stable.

o Mass Calibration (Self-Validation): Infuse a sodium formate calibration solution. Adjust the
Time-of-Flight (TOF) mass analyzer to ensure mass accuracy is within <5 ppm. Do not
proceed if calibration fails.

e Sample Preparation: Dissolve 1.0 mg of 3-Fluoro-4-methylcinnamic acid in 1 mL of LC-MS
grade Methanol. Dilute to 1 pg/mL using a 50:50 mixture of Methanol and Water containing
0.1% Formic Acid.

» Data Acquisition: Inject 2 pyL onto a C18 UHPLC column. Apply a gradient of 5% to 95%
Acetonitrile over 5 minutes. Monitor the mass range of m/z 100-500.

« Isotopic Pattern Analysis: Confirm the monoisotopic peak at m/z 179.0514. Validate the
presence of the M+1 peak (due to 3C natural abundance) at approximately 11% the intensity
of the parent ion, confirming the Cio carbon count.

Role in Drug Development: Sirtuin 2 (SIRT2)
Inhibitor Synthesis

Beyond its analytical profile, the molecular weight and structural topology of 3-Fluoro-4-
methylcinnamic acid make it an invaluable precursor. It has been prominently featured in the
synthesis of (3-aryl splitomicin derivatives[1].
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These derivatives are potent, non-competitive inhibitors of SIRT2, an NAD*-dependent
deacetylase enzyme heavily implicated in tumor proliferation (e.g., MCF-7 breast cancer cells)
and neurodegenerative diseases[1].

The Causality of the Fluorine Atom: Why use the 3-fluoro-4-methyl derivative instead of a
simple cinnamic acid? Fluorine acts as a bioisostere for hydrogen but possesses high
electronegativity and a slightly larger Van der Waals radius. This substitution modulates the
lipophilicity (LogP) of the resulting splitomicin derivative without drastically inflating the overall
molecular weight. Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA)
calculations have demonstrated that this specific fluorinated B-phenyl orientation creates highly
favorable binding free energies within the SIRT2 substrate channel[4].

3-Fluoro-4-methylcinnamic Acid

(MW: 180.18 g/mol)

Pd-Catalyzed Coupling
(Stoichiometric Control)

B-Aryl Splitomicin Derivative
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Role of 3-Fluoro-4-methylcinnamic acid in the synthesis of SIRT2 inhibitors.
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Self-Validating Protocol: Stoichiometric Preparation for
Amidation/Coupling

When integrating this compound into a splitomicin core, precise stoichiometric control using the
average molecular weight (180.18 g/mol ) is required to prevent side reactions.

¢ Molar Calculation: For a standard 5.0 mmol scale reaction, calculate the required mass: 5.0
mmol x 180.18 mg/mmol = 900.9 mg of 3-Fluoro-4-methylcinnamic acid.

o Activation (Causality Step): Dissolve the acid in anhydrous Dimethylformamide (DMF). Add
1.2 equivalents of HATU (2.28 g) and 2.0 equivalents of DIPEA (1.74 mL). Reasoning: HATU
is selected over standard EDC/HOBt because the electron-withdrawing nature of the fluorine
atom can slightly deactivate the carboxylic acid; HATU ensures rapid, high-yield formation of
the active ester.

e Coupling: Introduce 1.0 equivalent of the target amine or splitomicin core structure. Stir at
room temperature under a nitrogen atmosphere for 4 hours.

e Reaction Validation: Sample 5 pL of the reaction mixture, dilute in methanol, and run a rapid
LC-MS scan. The reaction is deemed complete when the diagnostic [M-H]~ peak at m/z
179.0514 is completely consumed, replaced by the mass of the coupled product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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